Kisspeptin-10, Ratte

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

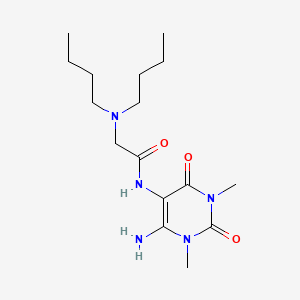

Kisspeptin-10 is a peptide encoded by the Kiss 1 gene, also known as metastin. It plays a crucial role in various physiological processes, including the regulation of reproductive functions, metabolism, and cardiovascular health. Kisspeptin-10 is a shorter form of the kisspeptin peptide, consisting of ten amino acids. It has been extensively studied in rats to understand its effects on different biological systems .

Wissenschaftliche Forschungsanwendungen

Kisspeptin-10 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in regulating reproductive functions, including the onset of puberty and fertility.

Medicine: Explored for its potential therapeutic applications in treating reproductive disorders, cardiovascular diseases, and metabolic conditions.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Biochemische Analyse

Biochemical Properties

Kisspeptin-10, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . It also interacts with other neuropeptides such as neurokinin B, dynorphin A, proopiomelanocortin, the cocaine- and amphetamine-regulated transcript, agouti-related peptide, and neuropeptide Y .

Cellular Effects

Kisspeptin-10, rat, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it alters the morphology and structure of myocardial cells . It also affects serum metabolite levels and the expression of genes and proteins in heart tissues .

Molecular Mechanism

The molecular mechanism of action of Kisspeptin-10, rat, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to its cognate receptor, KISS1R, on GnRH neurons and stimulates their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kisspeptin-10, rat, change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Kisspeptin-10, rat, vary with different dosages in animal models . For instance, it has been observed that there are many irregular wavy contractions through HE staining and increased fibrosis around the heart cells through Masson staining after treatment with Kisspeptin-10, rat .

Metabolic Pathways

Kisspeptin-10, rat, is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found to alter serum metabolite levels, affecting amino acids, carbohydrate metabolites, organic acids, and other metabolites .

Transport and Distribution

Kisspeptin-10, rat, is transported and distributed within cells and tissues

Subcellular Localization

It is known that Kisspeptin-10, rat, is expressed in peripheral tissues involved in metabolic functions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kisspeptin-10 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of kisspeptin-10 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up using preparative HPLC systems. Quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and integrity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Kisspeptin-10 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin

Purification Reagents: Solvents such as acetonitrile and water for HPLC purification

Major Products: The primary product of these reactions is the purified kisspeptin-10 peptide. During degradation, smaller peptide fragments and individual amino acids are formed .

Wirkmechanismus

Kisspeptin-10 exerts its effects by binding to the G-protein-coupled receptor GPR54, also known as the kisspeptin receptor. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the release of calcium ions (Ca2+). These pathways contribute to the regulation of hormone release, neuroendocrine functions, and anti-metastatic effects .

Vergleich Mit ähnlichen Verbindungen

Kisspeptin-54: A longer form of the kisspeptin peptide with similar biological functions.

Kisspeptin-13: Another shorter form of kisspeptin with comparable effects on insulin secretion and reproductive functions.

Uniqueness: Kisspeptin-10 is unique due to its shorter length, which allows for easier synthesis and purification. It retains the essential biological activities of longer kisspeptin peptides, making it a valuable tool for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGTDOCSYBNFC-INXYWQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)